molecular formula C13H8F2N2O3 B5028774 2,6-difluoro-N-(4-nitrophenyl)benzamide

2,6-difluoro-N-(4-nitrophenyl)benzamide

Cat. No.: B5028774
M. Wt: 278.21 g/mol
InChI Key: KPUOTLVWJHMQEX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-nitrophenyl)benzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-nitroaniline in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles.

    Reduction: 2,6-difluoro-N-(4-aminophenyl)benzamide.

    Hydrolysis: 2,6-difluorobenzoic acid and 4-nitroaniline.

Scientific Research Applications

2,6-Difluoro-N-(4-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an insect growth regulator, disrupting chitin synthesis in insects and leading to malformation and death.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties, as well as its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The exact mechanism of action of 2,6-difluoro-N-(4-nitrophenyl)benzamide is not fully understood. its structure suggests it may function as an insect growth regulator by disrupting chitin synthesis in insects. Benzoylurea insect growth regulators typically inhibit the enzyme chitin synthase, preventing the formation of chitin, which is essential for the exoskeleton of insects. This disruption leads to malformation and death of the insects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of various benzamide derivatives.

    4-Nitrobenzamide: Shares the nitrophenyl group but lacks the fluorine atoms on the benzene ring.

    2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide: A more complex derivative with additional functional groups.

Uniqueness

2,6-Difluoro-N-(4-nitrophenyl)benzamide is unique due to the presence of both fluorine atoms and a nitrophenyl group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the nitrophenyl group contributes to its potential biological activity.

Properties

IUPAC Name

2,6-difluoro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O3/c14-10-2-1-3-11(15)12(10)13(18)16-8-4-6-9(7-5-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUOTLVWJHMQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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